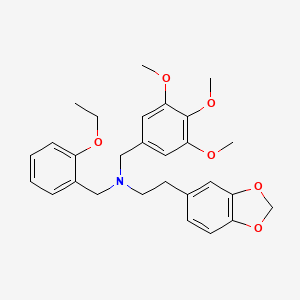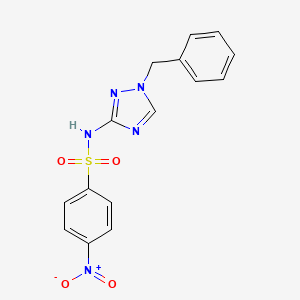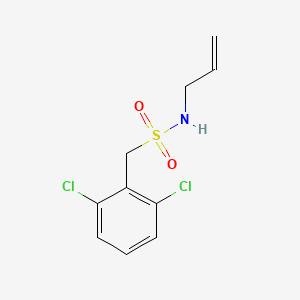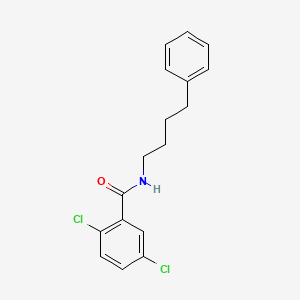![molecular formula C14H18FN3O2S B4585954 N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide](/img/structure/B4585954.png)
N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[1-(3-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanesulfonamide involves multi-step chemical processes starting from substituted benzaldehydes or similar precursors. These methods may include the creation of key intermediates through reactions with hydrazinobenzenesulfonamide or similar agents, followed by further functionalization to introduce specific substituents like fluorine, hydroxy, or methoxy groups (Gul et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class has been extensively studied through crystallography and molecular modeling. These studies reveal the significance of the pyrazole ring's orientation relative to other structural motifs, such as the fluorophenyl groups, and the implications of this orientation for the compound's reactivity and interactions (Bustos et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound and related compounds typically explore the functionalization of the pyrazole core and modifications at the sulfonamide moiety. These reactions can significantly impact the compound's chemical properties, including its solubility, stability, and reactivity with biological targets (Levchenko et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility in various solvents, and crystal structures, are crucial for understanding their behavior in different environments and potential applications in medicinal chemistry. These properties are often determined through spectroscopic methods and crystallography (Asiri et al., 2012).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with various reagents, and potential for undergoing specific chemical transformations, are defined by the functional groups present in the molecule. For instance, the presence of a fluorobenzyl group can influence the electron distribution within the molecule, affecting its reactivity patterns and interactions with biological molecules (Mary et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity Studies
The compound and its derivatives have been the subject of synthesis and bioactivity studies. A series of new benzenesulfonamides were synthesized, including compounds with substitutions such as fluorine. These compounds were evaluated for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Notably, derivatives with trimethoxy and hydroxy substituents showed promising cytotoxic activities, suggesting their potential in anti-tumor activity studies. Additionally, some sulfonamides exhibited strong inhibition of human cytosolic isoforms hCA I and II, highlighting their significance in medicinal chemistry and drug discovery (Gul et al., 2016).
Anticancer Drug Candidates
Further research into benzensulfonamides led to the synthesis and evaluation of their cytotoxic/anticancer and CA inhibitory effects. Some compounds emerged as leader anticancer compounds due to their high Potency-Selectivity Expression (PSE) values. Specifically, derivatives showed selective inhibition towards hCA IX and XII isoenzymes, positioning them as promising candidates for developing new anticancer drugs (Gul et al., 2018).
Photosensitization and Photodynamic Therapy
A novel study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing a Schiff base revealed their high singlet oxygen quantum yield. These properties are crucial for their application in photodynamic therapy (PDT) for cancer treatment, demonstrating the compound's versatility beyond traditional drug applications (Pişkin et al., 2020).
Carbonic Anhydrase I and II Inhibition
Further investigations into 1,3,5-trisubstituted-pyrazolines, including derivatives of the compound , have shown significant inhibition towards carbonic anhydrase I and II. This study underscores the potential of such compounds in the design of inhibitors for these enzymes, which play critical roles in various physiological processes (Gul et al., 2016).
Fluorometric "Turn-off" Sensing for Metal Ions
A pyrazoline derivative was explored for its metal ion selectivity based on fluorometric detection, demonstrating significant potential for Hg^2+ ion detection. This application suggests the adaptability of such compounds in environmental monitoring and safety assessments (Bozkurt & Gul, 2018).
Propiedades
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O2S/c1-4-21(19,20)17-14-10(2)16-18(11(14)3)9-12-6-5-7-13(15)8-12/h5-8,17H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFRHCIEIPGKOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(N(N=C1C)CC2=CC(=CC=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4585878.png)


![N-(5-chloro-2-methylphenyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4585916.png)
![2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide](/img/structure/B4585917.png)


![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585933.png)
![3-(3-bromophenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4585935.png)
![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylonitrile](/img/structure/B4585938.png)


![4-(3-methoxypropyl)-5-[2-(5-methyl-2-thienyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4585962.png)